molecular formula C21H25NO B311477 N-cyclohexyl-3,3-diphenylpropanamide

N-cyclohexyl-3,3-diphenylpropanamide

Cat. No.: B311477
M. Wt: 307.4 g/mol
InChI Key: NODBCVLXJIEPHI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a cyclohexyl group attached to the nitrogen atom. The cyclohexyl moiety likely enhances lipophilicity, influencing solubility and membrane permeability, while the diphenyl groups may contribute to steric effects or π-π interactions in biological systems .

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

N-cyclohexyl-3,3-diphenylpropanamide

InChI

InChI=1S/C21H25NO/c23-21(22-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,22,23)

InChI Key

NODBCVLXJIEPHI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) N-Cyclohexyl-3-phenylpropanamide
  • Structure : Lacks one phenyl group at the 3-position compared to the target compound.
  • Synthesis : Prepared via rhodium-catalyzed coupling using [Rh(COD)₂]BF₄, BINAP ligand, and CsOH·H₂O in a benzene/acetone/water system .
  • Relevance : Highlights the role of phenyl group quantity in steric hindrance and reactivity.
(b) β'-Phenylfentanyl (N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide)
  • Structure : Shares the N,3-diphenylpropanamide core but replaces the cyclohexyl group with a phenethylpiperidinyl moiety.
  • Biological Activity : A potent opioid agonist classified as a controlled substance due to its high affinity for μ-opioid receptors .
  • Implication : Demonstrates how nitrogen substituents (e.g., piperidinyl vs. cyclohexyl) dictate pharmacological profiles.
(c) 3-(tert-Butylperoxy)-N,3-diphenylpropanamide (4f)
  • Structure : Incorporates a tert-butylperoxy group at the 3-position alongside the diphenylpropanamide backbone.
  • Physicochemical Data: 13C NMR: δ 169.74 (carbonyl), 139.83–126.64 (aromatic carbons), 82.46 (peroxy group) . HRMS: C₁₅H₂₄NO₃ (calculated: 266.1756; found: 266.1762) .
  • Synthesis : Iron-catalyzed peroxidation-carbamoylation of alkenes with hydroperoxides .
  • Relevance : The peroxo group increases oxidative reactivity, contrasting with the inert cyclohexyl group in the target compound.
(d) N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10)
  • Structure : Features a hydroxy substituent on the nitrogen and a 4-chlorophenyl group instead of diphenyl groups.
  • Biological Activity: Tested for antioxidant properties (e.g., DPPH radical scavenging) in the presence of linoleic acid and β-carotene .
  • Implication : Hydroxyl groups enhance antioxidant capacity, whereas diphenyl groups may prioritize lipophilicity.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological Activity Synthesis Method
N-Cyclohexyl-3,3-diphenylpropanamide (Target) C₂₁H₂₃NO Cyclohexyl, diphenyl, amide Not reported Hypothetical: Rh/transition metal catalysis
N-Cyclohexyl-3-phenylpropanamide C₁₅H₂₁NO Cyclohexyl, phenyl, amide Not reported Rhodium-catalyzed coupling
β'-Phenylfentanyl C₂₈H₃₁N₂O Phenethylpiperidinyl, diphenyl Opioid agonist Not detailed (fentanyl analog)
3-(tert-Butylperoxy)-N,3-diphenylpropanamide C₁₅H₂₄NO₃ Diphenyl, tert-butylperoxy, amide Reactive intermediate Iron-catalyzed peroxidation
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide C₁₅H₂₁ClNO₂ Cyclohexyl, 4-chlorophenyl, hydroxyamide Antioxidant Hydroxamic acid synthesis

Key Findings

Structural Impact on Activity :

  • Nitrogen substituents (cyclohexyl vs. piperidinyl) drastically alter biological targets, as seen in β'-phenylfentanyl’s opioid activity versus the antioxidant properties of hydroxyamide analogs .
  • Additional functional groups (e.g., peroxo in 4f) introduce reactivity absent in the target compound .

Synthetic Flexibility :

  • Rhodium and iron catalysts enable diverse functionalization (e.g., peroxidation, coupling), suggesting adaptability for modifying the target compound’s substituents .

Physicochemical Properties: Diphenyl groups increase molecular rigidity and may reduce solubility compared to monosubstituted analogs .

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